Trimethoxydobutamine

Pharmaceutical impurity profiling Dobutamine API quality control Phenethylamine derivatives

Trimethoxydobutamine (EP Impurity C / USP Related Compound C) is a fully characterized pharmaceutical reference standard whose three methoxy substituents confer unique chromatographic retention, enhanced oxidative stability (catechol-free, no redox degradation), and distinct MS/MS fragmentation—all explicitly codified in USP and EP dobutamine monographs. Its elevated LogP (4.2567) ensures baseline resolution from the parent API in reversed-phase HPLC system suitability workflows. The compound is essential for LC-MS/MS MRM optimization at trace levels (0.1–0.5%) and for fulfilling ANDA impurity profiling and method validation requirements. Each batch is supplied with a comprehensive Certificate of Analysis ensuring full pharmacopeial traceability.

Molecular Formula C21H29NO3
Molecular Weight 343.5 g/mol
CAS No. 61413-44-3
Cat. No. B1601769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethoxydobutamine
CAS61413-44-3
Molecular FormulaC21H29NO3
Molecular Weight343.5 g/mol
Structural Identifiers
SMILESCC(CCC1=CC=C(C=C1)OC)NCCC2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C21H29NO3/c1-16(5-6-17-7-10-19(23-2)11-8-17)22-14-13-18-9-12-20(24-3)21(15-18)25-4/h7-12,15-16,22H,5-6,13-14H2,1-4H3
InChIKeyFRJMDYSVLCJWQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethoxydobutamine (CAS 61413-44-3): Chemical Identity and Analytical Role as a Dobutamine Impurity Reference Standard


Trimethoxydobutamine (CAS 61413-44-3), also known as Dobutamine EP Impurity C or Dobutamine USP Related Compound C, is a fully characterized trimethoxy derivative of dobutamine with the molecular formula C21H29NO3 and a molecular weight of 343.46 g/mol [1]. The compound features three methoxy substituents on its aromatic rings—a 3,4-dimethoxy substitution on the phenethylamine moiety and a 4-methoxy substitution on the phenylbutyl moiety—distinguishing it from the catechol hydroxyl pattern of the parent drug dobutamine [2]. Its primary documented application is as a pharmaceutical reference standard for analytical method development, method validation (AMV), and quality control (QC) testing in dobutamine active pharmaceutical ingredient (API) manufacturing and formulation, where it serves as a traceable impurity marker compliant with USP and EP pharmacopeial guidelines .

Why Trimethoxydobutamine (CAS 61413-44-3) Cannot Be Replaced by Generic Dobutamine Analogs in Analytical Workflows


Trimethoxydobutamine occupies a distinct niche in pharmaceutical analysis that precludes substitution by other dobutamine-related compounds or generic β-adrenergic agents. Its three methoxy substituents confer unique chromatographic retention behavior, mass spectrometric fragmentation patterns, and spectroscopic signatures that are explicitly codified in USP and EP monographs for dobutamine impurity profiling . Unlike the parent drug dobutamine, which bears catechol hydroxyl groups susceptible to oxidation, trimethoxydobutamine exhibits enhanced chemical stability due to its fully methylated aromatic substitution pattern [1]. Generic substitution with alternative dobutamine impurities or structurally adjacent phenethylamines would invalidate regulatory method traceability, as impurity C requires specific retention time and mass transition verification distinct from Impurity A, B, D, or E in compendial methods [2].

Trimethoxydobutamine (CAS 61413-44-3): Quantitative Differentiation Evidence for Analytical Selection


Structural Differentiation from Dobutamine: Methoxy vs. Catechol Substitution Pattern

Trimethoxydobutamine differs from the parent drug dobutamine by the presence of three methoxy groups replacing the catechol (3,4-dihydroxy) and 4-hydroxyphenyl moieties of dobutamine. Specifically, trimethoxydobutamine contains a 3,4-dimethoxyphenethylamine head group and a 4-methoxyphenylbutyl tail group, whereas dobutamine (CAS 34368-04-2) possesses a 3,4-dihydroxyphenethylamine head and a 4-hydroxyphenylbutyl tail [1]. This substitution increases molecular weight from 301.38 g/mol (dobutamine free base) to 343.46 g/mol (trimethoxydobutamine) and elevates calculated LogP from approximately 1.4 (dobutamine) to 4.2567 (trimethoxydobutamine), reflecting substantial hydrophobicity enhancement [2].

Pharmaceutical impurity profiling Dobutamine API quality control Phenethylamine derivatives

Chromatographic Purity Specification: Minimum 95% Purity as Supplied Reference Material

Commercial suppliers of trimethoxydobutamine reference standard specify a minimum purity of 95% as determined by HPLC analysis, with the compound supplied as an off-white solid . This purity threshold meets or exceeds typical requirements for pharmaceutical impurity reference materials used in compendial method validation, where impurity standards must demonstrate sufficient purity to permit accurate quantification of specified impurities at the 0.1% to 0.5% threshold relative to the API [1]. The free base form (CAS 61413-44-3) and hydrochloride salt form (CAS 51062-14-7, melting point 144-146°C) are both commercially available with documented purity specifications .

HPLC method validation Pharmaceutical reference standards Analytical quality control

Regulatory Codification as EP Impurity C / USP Related Compound C

Trimethoxydobutamine is explicitly designated as Dobutamine EP Impurity C and Dobutamine USP Related Compound C in the European Pharmacopoeia and United States Pharmacopeia monographs for dobutamine [1]. This regulatory codification distinguishes it from other known dobutamine impurities including Impurity A (CAS 51-61-6, dopamine derivative), Impurity B, Impurity D, and Impurity E, each of which corresponds to a distinct synthetic byproduct or degradation product with unique structural identity and acceptance criteria [2]. The compound serves as a certified reference standard for method development and validation in Abbreviated New Drug Application (ANDA) submissions and commercial dobutamine production .

Pharmacopeial compliance AND A regulatory submission Method traceability

Trimethoxydobutamine (CAS 61413-44-3): Validated Application Scenarios in Pharmaceutical Quality Control


HPLC Method Development and System Suitability Testing for Dobutamine API Purity

Trimethoxydobutamine is employed as a system suitability standard in reversed-phase HPLC methods for dobutamine API purity assessment. The compound's elevated LogP (4.2567) relative to dobutamine ensures adequate chromatographic resolution from the parent peak, enabling validation of column performance and mobile phase composition prior to batch analysis . Method development protocols utilize the compound to establish relative retention time (RRT) values and resolution criteria specified in pharmacopeial monographs [1].

LC-MS/MS Quantification of Impurity C in Dobutamine Drug Substance and Drug Product

In liquid chromatography-tandem mass spectrometry workflows, trimethoxydobutamine serves as both a calibration standard and a reference for multiple reaction monitoring (MRM) transition optimization. The compound's distinct molecular weight (343.46 m/z for [M+H]+) and characteristic fragmentation pattern enable selective quantification at trace levels (typically 0.1-0.5%) in dobutamine formulations without interference from the API or excipient matrix components .

Regulatory ANDA Submission Support: Impurity Profiling and Method Validation

Pharmaceutical manufacturers developing generic dobutamine products utilize trimethoxydobutamine reference standard to fulfill ANDA requirements for impurity characterization and analytical method validation. The compound's established identity as EP Impurity C / USP Related Compound C provides the necessary traceability chain for demonstrating that proposed analytical procedures adequately detect and quantify this specific process-related impurity at acceptance criteria levels .

Synthetic Route Monitoring and Process Impurity Control

During dobutamine hydrochloride manufacturing via the condensation of 3,4-dimethoxyphenylethylamine with 4-(4-methoxyphenyl)-2-butanone followed by reduction, trimethoxydobutamine may form as an intermediate or byproduct . The compound's availability as a characterized reference standard enables process analytical technology (PAT) applications, including in-process control testing to monitor impurity formation and to verify the effectiveness of purification steps in reducing Impurity C to acceptable residual levels in the final API [1].

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